Protostemonine

Catalog No.
S659205
CAS No.
27495-40-5
M.F
C23H31NO6
M. Wt
417.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Protostemonine

CAS Number

27495-40-5

Product Name

Protostemonine

IUPAC Name

(5Z)-4-methoxy-3-methyl-5-[(1S,2R,3S,6R,11S)-3-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one

Molecular Formula

C23H31NO6

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C23H31NO6/c1-11-10-17(29-22(11)25)14-7-8-15-18-12(2)20(28-16(18)6-5-9-24(14)15)21-19(27-4)13(3)23(26)30-21/h11-12,14-18H,5-10H2,1-4H3/b21-20-/t11-,12-,14-,15-,16+,17-,18+/m0/s1

InChI Key

JDGNFRYDHRYXNL-ROHJGGRPSA-N

SMILES

CC1CC(OC1=O)C2CCC3N2CCCC4C3C(C(=C5C(=C(C(=O)O5)C)OC)O4)C

Canonical SMILES

CC1CC(OC1=O)C2CCC3N2CCCC4C3C(C(=C5C(=C(C(=O)O5)C)OC)O4)C

Isomeric SMILES

C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@@H]3N2CCC[C@@H]4[C@@H]3[C@@H](/C(=C/5\C(=C(C(=O)O5)C)OC)/O4)C

Protostemonine (PSN) is an alkaloid found in the roots of the plant Stemona sessilifolia, which is used in traditional Chinese medicine (TCM) []. Research is ongoing to explore its potential therapeutic applications in various areas:

Anti-inflammatory effects

Studies suggest PSN may possess anti-inflammatory properties. Research has shown that PSN can:

  • Inhibit the production of pro-inflammatory mediators: PSN has been shown to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines, such as interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α), in LPS-stimulated macrophages [].
  • Attenuate lipopolysaccharide (LPS)-induced acute lung injury (ALI): In a mouse model, PSN treatment significantly reduced lung inflammation and improved lung function in mice with LPS-induced ALI [].

Protostemonine is a bioactive alkaloid primarily extracted from the roots of Stemona sessilifolia, a plant known in traditional Chinese medicine for its medicinal properties. The chemical structure of protostemonine can be described as (5Z)-4-methoxy-3-methyl-5{(1S,3aR,8S,10aS,10bR)-1-methyl-8-[(2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl]decahydro-2H-furo[3,2-c]pyrrolo[1,2-a]azepin-2-ylidene}furan-2(5H)-one. This compound has garnered attention due to its unique pentacyclic framework and potential therapeutic applications, particularly in anti-inflammatory contexts .

Typical of alkaloids, including oxidation and reduction processes. Notably, its total synthesis has been facilitated by iridium-catalyzed transformations, which play a crucial role in constructing its complex structure. The synthesis often involves the formation of intermediates that can be further functionalized to yield the final product through selective reactions .

Protostemonine exhibits significant biological activity, particularly as an anti-inflammatory agent. Research indicates that it effectively inhibits lipopolysaccharide-induced macrophage activation by reducing the phosphorylation of mitogen-activated protein kinases and protein kinase B (AKT), as well as decreasing the expression of inducible nitric oxide synthase and pro-inflammatory cytokines . These effects suggest its potential use in treating conditions characterized by inflammation, such as acute lung injury and asthma .

The synthesis of protostemonine can be achieved through several methods:

  • Total Synthesis: Utilizing iridium-catalyzed reactions to construct the complex alkaloid structure.
  • Oxidation and Reduction: Employing various reagents such as manganese dioxide for selective oxidation of pyrrolidine rings.
  • Functionalization: Applying reductive functionalization techniques to modify amides into bioactive compounds .

These methodologies highlight the versatility required in synthesizing such complex natural products.

Protostemonine has potential applications in:

  • Pharmaceuticals: As an anti-inflammatory agent for treating respiratory diseases and other inflammatory conditions.
  • Traditional Medicine: Leveraging its historical use in traditional Chinese medicine for respiratory ailments.
  • Research: Investigating its mechanisms of action can lead to novel therapeutic strategies against inflammation-related diseases .

Studies have indicated that protostemonine interacts with various cellular pathways involved in inflammation. It modulates signaling pathways related to macrophage activation and inflammatory responses. Specifically, it has been shown to inhibit the activation of nuclear factor kappa B and other pro-inflammatory mediators in macrophages exposed to lipopolysaccharides . These findings underscore its potential as a therapeutic agent in inflammatory diseases.

Protostemonine shares structural and functional similarities with several other alkaloids derived from Stemona species and related plants. Here’s a comparison with notable similar compounds:

Compound NameStructure TypeBiological ActivityUnique Features
StemoamideTetracyclic alkaloidAnti-inflammatoryLess potent than protostemonine
StemofolineTetracyclic alkaloidAntitussivePrimarily used for cough relief
IsostemofolineTetracyclic alkaloidAntimicrobialExhibits unique antimicrobial properties
FasicularinAlkaloidAntimicrobialStructural diversity compared to protostemonine

While these compounds exhibit similar biological activities, protostemonine's unique pentacyclic structure contributes to its specific anti-inflammatory effects and therapeutic potential, distinguishing it from others in its class .

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Wikipedia

Protostemonine

Dates

Last modified: 08-15-2023

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